molecular formula C9H13N3O3S B12698362 N-Benzenesulfonyl-beta-alanine hydrazide CAS No. 38378-06-2

N-Benzenesulfonyl-beta-alanine hydrazide

Cat. No.: B12698362
CAS No.: 38378-06-2
M. Wt: 243.29 g/mol
InChI Key: FWRAKTYNLUIKMJ-UHFFFAOYSA-N
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Description

N-Benzenesulfonyl-beta-alanine hydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides It is characterized by the presence of a benzenesulfonyl group attached to a beta-alanine hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzenesulfonyl-beta-alanine hydrazide typically involves the reaction of benzenesulfonyl chloride with beta-alanine hydrazide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzenesulfonyl-beta-alanine hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfhydryl compounds. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-Benzenesulfonyl-beta-alanine hydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

CAS No.

38378-06-2

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(3-hydrazinyl-3-oxopropyl)benzenesulfonamide

InChI

InChI=1S/C9H13N3O3S/c10-12-9(13)6-7-11-16(14,15)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13)

InChI Key

FWRAKTYNLUIKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN

Origin of Product

United States

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